molecular formula C16H23NO7 B4103014 4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid

4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid

Cat. No.: B4103014
M. Wt: 341.36 g/mol
InChI Key: SWRFUGHEWWFQBK-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.C2H2O4/c1-4-15(5-2)8-9-18-13-7-6-12(11-16)10-14(13)17-3;3-1(4)2(5)6/h6-7,10-11H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFUGHEWWFQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-(diethylamino)ethyl chloride in the presence of a base to form 4-[2-(diethylamino)ethoxy]-3-methoxybenzaldehyde. This intermediate is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride
  • 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride
  • 4-[2-(diethylamino)ethoxy]benzonitrile hydrochloride

Uniqueness

4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid is unique due to its specific structural features, such as the presence of both diethylamino and methoxy groups, which confer distinct chemical and biological properties. These features make it more versatile in various applications compared to its similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid
Reactant of Route 2
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4-[2-(Diethylamino)ethoxy]-3-methoxybenzaldehyde;oxalic acid

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